molecular formula C11H12ClNO2 B8430023 Ethyl 1-(6-chloropyridin-3-yl)cyclopropanecarboxylate

Ethyl 1-(6-chloropyridin-3-yl)cyclopropanecarboxylate

Cat. No.: B8430023
M. Wt: 225.67 g/mol
InChI Key: ZYKQZKAKAUTXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(6-chloropyridin-3-yl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C11H12ClNO2 and its molecular weight is 225.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

ethyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H12ClNO2/c1-2-15-10(14)11(5-6-11)8-3-4-9(12)13-7-8/h3-4,7H,2,5-6H2,1H3

InChI Key

ZYKQZKAKAUTXOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)C2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% in mineral oil, 0.60 g, 15 mmol) was added to a solution of ethyl (6-chloropyridin-3-yl)acetate (1.0 g, 0.0050 mol) in N,N-dimethylformamide (10 mL, 0.1 mol) at rt under an atmosphere of nitrogen. After 30 minutes, 1-bromo-2-chloro-ethane (0.84 mL, 0.010 mol) was added to the mixture at 0° C. The reaction mixture was stirred at 35° C. for 4 hours and then at room temperature overnight. The mixture was poured into a mixture of ice-water (50 ml) and EtOAc (50 ml) and the resulting mixture was acidified (to pH 2) by slow addition of 6 N HCl. The layers were separated and the organic layer was washed successively with water and brine, dried over MgSO4 and concentrated. The residue was chromatographed by combiflash (ethyl acetate in hexanes: 80%, on silica gel) to afford the desired product. LC/MS: 226.0 and 228.0 (M+H+).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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